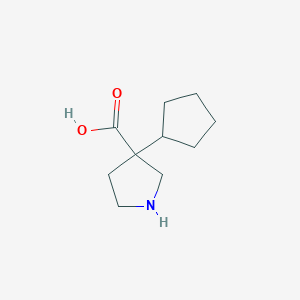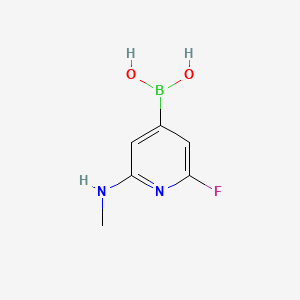
(2-Fluoro-6-(methylamino)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-6-(methylamino)pyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-(methylamino)pyridin-4-yl)boronic acid typically involves the reaction of 2-fluoro-6-(methylamino)pyridine with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed borylation of the pyridine derivative using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-6-(methylamino)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and ligands (e.g., triphenylphosphine).
Major Products
The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
(2-Fluoro-6-(methylamino)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Fluoro-6-(methylamino)pyridin-4-yl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoropyridine-4-boronic acid
- 2-(Trifluoromethyl)pyridine-5-boronic acid
- (6-Fluoropyridin-2-yl)boronic acid
Uniqueness
(2-Fluoro-6-(methylamino)pyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and selectivity in cross-coupling reactions, making it a valuable tool in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C6H8BFN2O2 |
|---|---|
Poids moléculaire |
169.95 g/mol |
Nom IUPAC |
[2-fluoro-6-(methylamino)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C6H8BFN2O2/c1-9-6-3-4(7(11)12)2-5(8)10-6/h2-3,11-12H,1H3,(H,9,10) |
Clé InChI |
UTESUHOFVAAUHU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC(=C1)F)NC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



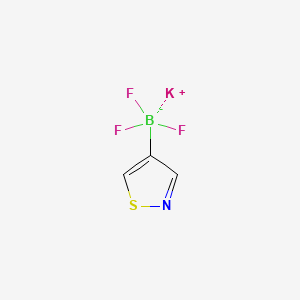
![tert-butyl N-methyl-N-[2-methyl-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B13467115.png)


![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13467126.png)
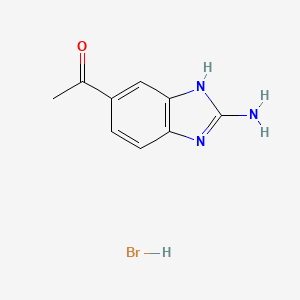
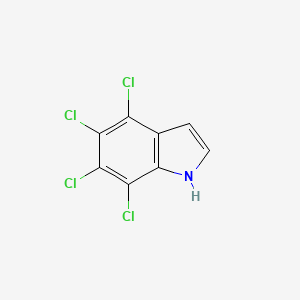
![[5-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13467161.png)

![5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride](/img/structure/B13467175.png)
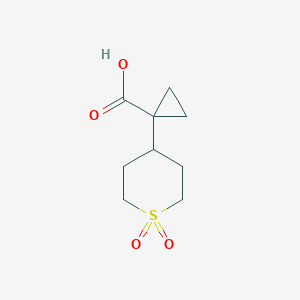
![rac-tert-butyl N-[(1R,2R)-2-[dichloro(fluorosulfonyl)methyl]cyclobutyl]carbamate](/img/structure/B13467186.png)
